molecular formula C18H40O6P2 B1682755 Tetraethyl decane-1,10-diylbis(phosphonate) CAS No. 5943-62-4

Tetraethyl decane-1,10-diylbis(phosphonate)

Cat. No. B1682755
CAS RN: 5943-62-4
M. Wt: 414.5 g/mol
InChI Key: JSLDHSYSRUFYMI-UHFFFAOYSA-N
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Description

Tetraethyl decane-1,10-diylbis(phosphonate) is a biochemical used for proteomics research . It has a molecular formula of C18H40O6P2 and a molecular weight of 414.45 .


Synthesis Analysis

Tetraethyl decane-1,10-diylbis(phosphonate) is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular structure of Tetraethyl decane-1,10-diylbis(phosphonate) is represented by the formula C18H40O6P2 .


Physical And Chemical Properties Analysis

The molecular weight of Tetraethyl decane-1,10-diylbis(phosphonate) is 414.45 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Tetraisopropyl 1,1-cyclopropanediylbis(phosphonate) has been synthesized by intramolecular cyclisation, showcasing the potential for creating novel phosphonate compounds through similar synthetic routes (Hutchinson & Thornton, 1990).

Applications in Material Science

  • Multilayer films of zirconium 1,10-decanediylbis(phosphonate) have been prepared on silicon and gold substrates, indicating its use in creating layered materials for various technological applications (Lee et al., 1988).

Reactivity and Chemical Behavior

  • The compound undergoes various chemical reactions, including phosphate removal and phosphonate-phosphate rearrangement, depending on the nature of the nucleophiles used. This demonstrates its versatility in chemical synthesis (Szajnman et al., 2005).

Polymer Science Applications

  • Poly(alkylene H-phosphonate)s, derived from diphenyl H-phosphonate and diols like 1,10-decanediol, have been developed. These polymers have potential applications in mimicking the backbones of nucleic acids and other biomacromolecules, indicating significant relevance in biopolymer research (Pretula et al., 1997).

Inhibition of Protein Tyrosine Phosphatases

  • Quinquedentate binuclear copper complexes, synthesized using phosphono-containing multidentate ligands, have shown potent inhibitory effects against protein tyrosine phosphatases. This indicates potential biomedical applications in targeting specific enzymes (Wang et al., 2011).

Flame Retardant Applications

  • Piperazine-phosphonates derivatives, such as Tetraethyl piperazine-1,4-diyldiphosphonate, have been studied for their application as flame retardants on cotton fabric. Their thermal decomposition on fabric was investigated, showcasing potential industrial applications (Nguyen et al., 2014).

Synthesis of Poly-H-phosphonates

  • Polycondensation and polytransesterification of 1,10-decanediol with dialkyl phosphonates, leading to high-molecular-weight poly-H-phosphonates, show potential in polymer chemistry for creating new materials with specific properties (Pretula et al., 1999).

Anticancer Applications

  • Tetraethyl anthracene-9,10-diyl-9,10-bis(phosphonate) [TEABP], a fluorescent organic nanoparticle, has been explored as an apoptosis inducer of cancer cells, suggesting potential therapeutic applications in cancer treatment (Pramanik et al., 2013).

Future Directions

The use of Tetraethyl decane-1,10-diylbis(phosphonate) as a linker in the synthesis of PROTACs suggests potential applications in targeted therapy drugs .

properties

IUPAC Name

1,10-bis(diethoxyphosphoryl)decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40O6P2/c1-5-21-25(19,22-6-2)17-15-13-11-9-10-12-14-16-18-26(20,23-7-3)24-8-4/h5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLDHSYSRUFYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCCCP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633764
Record name Tetraethyl decane-1,10-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethyl decane-1,10-diylbis(phosphonate)

CAS RN

5943-62-4
Record name Tetraethyl decane-1,10-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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